molecular formula C5H8O4 B174623 Propanoic acid, 2-(acetyloxy)-, (2R)- CAS No. 18668-00-3

Propanoic acid, 2-(acetyloxy)-, (2R)-

Cat. No. B174623
CAS RN: 18668-00-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-GSVOUGTGSA-N
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Description

Propanoic acid, 2-(acetyloxy)-, (2R)- is a chemical compound that is also known as ibuprofen . It is a nonsteroidal anti-inflammatory drug (NSAID) and is commonly used to relieve pain, reduce inflammation, and lower fever . It works by inhibiting the production of prostaglandins, which are responsible for transmitting pain signals in the body .


Molecular Structure Analysis

The molecular formula of Propanoic acid, 2-(acetyloxy)-, (2R)- is C5H8O4. Its molecular weight is 132.11 g/mol. Unfortunately, the specific molecular structure is not provided in the search results.

Scientific Research Applications

  • Biomass-Derived Chemicals for Drug Synthesis

    • Application : Levulinic acid (LEV), derived from biomass, showcases the potential of biomass-derived chemicals in drug synthesis.
    • Methods : It possesses carbonyl and carboxyl functional groups, making it versatile for synthesizing various chemicals, including 2-butanone and 2-methyltetrahydrofuran.
    • Results : Its applications extend to cancer treatment, medical materials, and drug synthesis, demonstrating its potential to reduce drug synthesis costs and simplify production processes.
  • Sorption of Herbicides to Soil and Minerals

    • Application : Research on the sorption of phenoxy herbicides, including derivatives similar in structure to propanoic acid compounds, to various soils and minerals highlights the environmental interactions of such chemicals.
    • Methods : The sorption processes are influenced by soil characteristics.
    • Results : This can inform the environmental management of herbicide contamination.
  • Reactive Extraction of Carboxylic Acids

    • Application : The efficiency of extracting carboxylic acids, such as acetic and propionic acid, using organic solvents and supercritical fluids underscores the importance of environmentally benign processes in chemical separation technologies.
    • Methods : Supercritical CO2 is highlighted for its non-toxic, non-flammable, and recoverable characteristics, offering an efficient method for carboxylic acid separation from aqueous solutions.
    • Results : This method provides an efficient and environmentally friendly way for carboxylic acid separation.
  • Biotechnological Production of Lactic Acid

    • Application : Lactic acid production from biomass emphasizes the value of renewable resources in synthesizing biodegradable polymers and other chemicals.
    • Methods : This showcases the potential for similar processes in utilizing propanoic acid derivatives for green chemistry applications.
    • Results : This process can be used to produce biodegradable polymers and other chemicals from renewable resources.
  • Food Industry

    • Application : Propanoic acid is commonly found in bread and other baked goods as a food preservative . It helps prevent mold and bacterial growth, thereby extending shelf life .
    • Methods : Propanoic acid is added to the food during the manufacturing process to inhibit the growth of molds and bacteria .
    • Results : The use of propanoic acid as a food preservative has been found to be effective in extending the shelf life of food products .
  • Pharmaceutical Applications

    • Application : Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
    • Methods : Propanoic acid is incorporated into the formulation of various pharmaceutical products due to its antibacterial properties .
    • Results : The inclusion of propanoic acid in pharmaceutical products has been found to be effective in treating skin infections .
  • Production of Polymers

    • Application : Propanoic acid is primarily used in the production of polymers . It plays a crucial role in the synthesis of various types of polymers, including plastics, resins, and rubbers .
    • Methods : The carboxyl group in propanoic acid reacts with other monomers to form polymers . This reaction is typically carried out in the presence of a catalyst .
    • Results : The use of propanoic acid in polymer production has led to the development of a wide range of materials with diverse properties .
  • Mold Inhibitor in Animal Feeds

    • Application : Propanoic acid is used as a mold inhibitor in animal feeds . It helps prevent the growth of molds, thereby preserving the quality of the feed .
    • Methods : Propanoic acid is added to the animal feed during the manufacturing process . Its antimicrobial properties inhibit the growth of molds .
    • Results : The use of propanoic acid as a mold inhibitor has been found to be effective in preserving the quality of animal feeds .

Safety And Hazards

Propanoic acid, 2-(acetyloxy)-, (2R)- should be handled with care due to its potential health hazards. It can cause skin and eye irritation upon contact, and its inhalation can lead to respiratory discomfort .

properties

IUPAC Name

(2R)-2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-(acetyloxy)-, (2R)-

CAS RN

18668-00-3
Record name (R)-(+)-2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
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0 (± 1) mol
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[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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